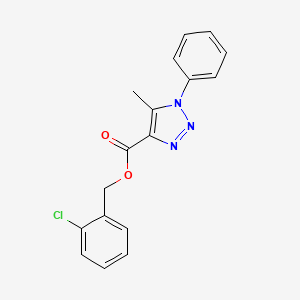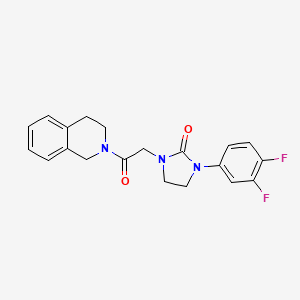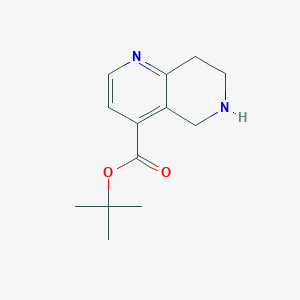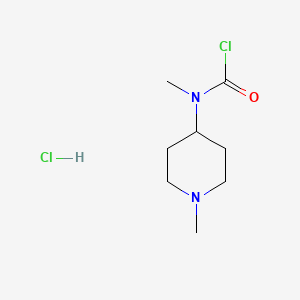
3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been found to have low toxicity levels, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine. One direction is to further investigate its potential as a drug candidate for the treatment of inflammation, cancer, and diabetes. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its efficacy and safety in clinical trials. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in future research.
Métodos De Síntesis
The synthesis of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine has been achieved using various methods. One of the most common methods is the reaction between 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid and 1,2-dihydroacenaphthylene-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propiedades
IUPAC Name |
3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c1-26-19-8-3-2-7-17(19)22-23(13-14-27-22)28(24,25)20-12-10-16-6-4-5-15-9-11-18(20)21(15)16/h2-8,10,12,22H,9,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYAHWGBCIDFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2677305.png)





![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)

![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)
![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)
